molecular formula C27H28N2O3 B4953001 N-[(E)-3-(benzylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-butoxybenzamide

N-[(E)-3-(benzylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-butoxybenzamide

Cat. No.: B4953001
M. Wt: 428.5 g/mol
InChI Key: UZQXBBTVPQKLTH-NCELDCMTSA-N
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Description

N-[(E)-3-(benzylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-butoxybenzamide is a complex organic compound with a unique structure that includes benzylamino, phenylprop-1-en-2-yl, and butoxybenzamide groups

Preparation Methods

The synthesis of N-[(E)-3-(benzylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-butoxybenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of benzylamine with a suitable aldehyde to form an imine, followed by reduction to yield the benzylamino group. The phenylprop-1-en-2-yl moiety can be introduced through a Wittig reaction or a similar olefination process. The final step involves the coupling of the intermediate with 4-butoxybenzoyl chloride under basic conditions to form the desired product .

Chemical Reactions Analysis

N-[(E)-3-(benzylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-butoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzylamino or butoxybenzamide groups, using reagents like alkyl halides or acyl chlorides.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

Scientific Research Applications

N-[(E)-3-(benzylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-butoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(E)-3-(benzylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-butoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds or ionic interactions with active sites, while the phenylprop-1-en-2-yl and butoxybenzamide groups contribute to the compound’s overall binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

N-[(E)-3-(benzylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-butoxybenzamide can be compared with similar compounds such as:

These comparisons highlight the unique properties of this compound, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(E)-3-(benzylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-butoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O3/c1-2-3-18-32-24-16-14-23(15-17-24)26(30)29-25(19-21-10-6-4-7-11-21)27(31)28-20-22-12-8-5-9-13-22/h4-17,19H,2-3,18,20H2,1H3,(H,28,31)(H,29,30)/b25-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZQXBBTVPQKLTH-NCELDCMTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CC=C2)/C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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